4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine
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Overview
Description
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine is an organic compound that features a morpholine ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine typically involves the reaction of morpholine with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic partner, such as an aryl halide, in the presence of a palladium catalyst. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine is unique due to the presence of both a morpholine ring and a boronate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and beyond. The morpholine ring provides stability and solubility, while the boronate ester group enables participation in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)9-13-5-7-14-8-6-13/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULANVZCNXJDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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